molecular formula C45H62N6O7 B14189965 L-Phenylalanyl-L-phenylalanyl-L-leucyl-L-leucyl-L-phenylalanyl-L-leucine CAS No. 834899-54-6

L-Phenylalanyl-L-phenylalanyl-L-leucyl-L-leucyl-L-phenylalanyl-L-leucine

Katalognummer: B14189965
CAS-Nummer: 834899-54-6
Molekulargewicht: 799.0 g/mol
InChI-Schlüssel: QPEGIAOWRXSXHH-BGBFCPIGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

L-Phenylalanyl-L-phenylalanyl-L-leucyl-L-leucyl-L-phenylalanyl-L-leucine is a synthetic peptide composed of six amino acids: three phenylalanine and three leucine residues

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of L-Phenylalanyl-L-phenylalanyl-L-leucyl-L-leucyl-L-phenylalanyl-L-leucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The first amino acid, L-leucine, is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.

    Coupling: The next amino acid, L-phenylalanine, is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated for each subsequent amino acid until the desired peptide sequence is achieved.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this peptide may involve automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple peptide syntheses simultaneously, increasing efficiency and reducing human error.

Analyse Chemischer Reaktionen

Types of Reactions

L-Phenylalanyl-L-phenylalanyl-L-leucyl-L-leucyl-L-phenylalanyl-L-leucine can undergo various chemical reactions, including:

    Oxidation: The phenylalanine residues can be oxidized to form quinones.

    Reduction: Reduction reactions can target disulfide bonds if present.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Reducing agents such as dithiothreitol (DTT).

    Substitution: Various reagents depending on the desired modification, such as acylating agents for acetylation.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of phenylalanine residues can lead to the formation of quinones, while reduction can result in the cleavage of disulfide bonds.

Wissenschaftliche Forschungsanwendungen

L-Phenylalanyl-L-phenylalanyl-L-leucyl-L-leucyl-L-phenylalanyl-L-leucine has several scientific research applications:

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Investigated for its potential role in protein-protein interactions and cellular signaling pathways.

    Medicine: Explored for its therapeutic potential in treating diseases related to protein misfolding and aggregation.

    Industry: Utilized in the development of peptide-based materials and nanotechnology.

Wirkmechanismus

The mechanism of action of L-Phenylalanyl-L-phenylalanyl-L-leucyl-L-leucyl-L-phenylalanyl-L-leucine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate these targets’ activity, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the peptide is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    L-Phenylalanyl-L-phenylalanine: A dipeptide with similar phenylalanine residues.

    L-Leucyl-L-leucine: A dipeptide with similar leucine residues.

    Cyclo(L-phenylalanyl-L-leucyl): A cyclic peptide with both phenylalanine and leucine residues.

Uniqueness

L-Phenylalanyl-L-phenylalanyl-L-leucyl-L-leucyl-L-phenylalanyl-L-leucine is unique due to its specific sequence and combination of phenylalanine and leucine residues. This sequence can confer distinct properties and biological activities not found in simpler peptides.

Eigenschaften

CAS-Nummer

834899-54-6

Molekularformel

C45H62N6O7

Molekulargewicht

799.0 g/mol

IUPAC-Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C45H62N6O7/c1-28(2)22-35(49-43(55)37(26-32-18-12-8-13-19-32)47-40(52)34(46)25-31-16-10-7-11-17-31)41(53)48-36(23-29(3)4)42(54)50-38(27-33-20-14-9-15-21-33)44(56)51-39(45(57)58)24-30(5)6/h7-21,28-30,34-39H,22-27,46H2,1-6H3,(H,47,52)(H,48,53)(H,49,55)(H,50,54)(H,51,56)(H,57,58)/t34-,35-,36-,37-,38-,39-/m0/s1

InChI-Schlüssel

QPEGIAOWRXSXHH-BGBFCPIGSA-N

Isomerische SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC3=CC=CC=C3)N

Kanonische SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.